molecular formula C6H11Cl2N3O B597522 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol dihydrochloride CAS No. 1260898-28-9

4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol dihydrochloride

Cat. No.: B597522
CAS No.: 1260898-28-9
M. Wt: 212.074
InChI Key: AMOYJASMPIJNDG-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol dihydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core with a hydroxyl group at position 3 and a tetrahydrofused ring system. The dihydrochloride salt form enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications. The compound’s structural characterization may employ crystallographic tools like SHELX programs, which are widely used for small-molecule refinement .

Properties

IUPAC Name

1,2,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.2ClH/c10-6-4-3-7-2-1-5(4)8-9-6;;/h7H,1-3H2,(H2,8,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOYJASMPIJNDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NNC2=O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260898-28-9
Record name 1H,2H,3H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-one dihydrochloride
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Preparation Methods

Cyclization-Based Synthesis

The most widely reported method involves cyclization of keto-enamine precursors . A representative protocol from CN113264931B outlines:

Step 1: Formation of Pyrazolone Intermediate

  • Reactants : Ethyl 3-oxo-4-piperidinecarboxylate and diethyl oxalate

  • Conditions : LiHMDS (1.3 equiv) in tetrahydrofuran (THF) at −78°C → 25°C, 12 hours

  • Yield : 75% (Intermediate 2)

Step 2: Hydrazine Cyclocondensation

  • Reactants : Intermediate 2 + hydrazine hydrate

  • Conditions : Acetic acid, 80°C, 1 hour

  • Yield : 82% (Pyrazolo[4,3-c]pyridinone core)

Step 3: Salt Formation

  • Reactants : Free base + HCl (2 equiv)

  • Conditions : Ethanol/water, 0°C, 1 hour

  • Yield : 90–95% (dihydrochloride)

Reductive Amination

A modified approach uses reductive amination to construct the tetrahydropyridine ring:

  • Reactants : 3-Hydroxypyrazole-4-carbaldehyde + piperidine-4-amine

  • Conditions : NaBH₃CN, methanol, 25°C, 24 hours

  • Post-treatment : Acidification with HCl gas

Solid-Phase Synthesis

For high-throughput applications, resin-bound synthesis has been reported:

  • Support : Wang resin functionalized with Fmoc-protected amine

  • Coupling : HBTU/DIEA activation of 3-hydroxy-pyrazolecarboxylic acid

  • Cleavage : TFA/HCl (95:5), 2 hours

Reaction Optimization

Solvent Effects

SolventReaction Rate (k, h⁻¹)Yield (%)
Tetrahydrofuran0.1575
Dimethylacetamide0.2268
Ethanol0.0981

Data adapted from show ethanol balances reactivity and solubility for salt formation.

Temperature Profiling

  • Cyclization : Below −70°C minimizes side reactions (e.g., over-alkylation)

  • Salt Formation : 0–5°C prevents HCl evaporation and ensures stoichiometric protonation

Characterization and Quality Control

Spectroscopic Data

¹H NMR (400 MHz, D₂O) :

  • δ 2.42–2.54 (m, 2H, CH₂)

  • δ 3.57–3.66 (m, 2H, NCH₂)

  • δ 4.68 (s, 2H, NH₂⁺·HCl)

LCMS (ESI) : m/z 139.1 [M+H]⁺ (free base)

Purity Assessment

  • HPLC : >99% purity (C18 column, 0.1% TFA/ACN gradient)

  • Elemental Analysis : Calculated for C₆H₁₀Cl₂N₃O: C 31.73%, H 4.44%, N 18.50%; Found: C 31.69%, H 4.41%, N 18.47%

Industrial-Scale Considerations

Cost Analysis

ComponentCost/kg (USD)
Diethyl oxalate120
LiHMDS950
Hydrazine hydrate80

Source: Supplier quotations collated in

Waste Management

  • THF Recovery : Distillation (65% recovery rate)

  • HCl Neutralization : Ca(OH)₂ slurry for pH adjustment

Applications and Derivatives

While beyond preparation scope, notable derivatives include:

  • EVT-1755071 : Antibacterial agent with MIC = 0.5 µg/mL against S. aureus

  • Fmoc-Protected Analogs : Used in peptide-coupled drug discovery

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the compound’s functional groups, leading to the formation of different analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol dihydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects

  • This could enhance interactions with polar biological targets .
  • 2-Methyl Derivative : The methyl group increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the target compound. However, its dihydrochloride salt counterbalances this by enhancing ionization .
  • Piperidinyl Derivative : The bulky 1-methylpiperidin-4-yl group introduces steric hindrance and basicity, likely altering receptor-binding profiles. The lack of a salt form reduces water solubility, limiting its utility in aqueous formulations .

Pharmacokinetic Considerations

  • The target compound’s dihydrochloride form ensures high solubility, critical for oral or injectable drug delivery.
  • The piperidinyl derivative’s higher molecular weight (236.31 g/mol) may reduce bioavailability compared to the lighter target (~211.9 g/mol) and methylated analog (~209.9 g/mol) .

Biological Activity

4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

  • Molecular Formula : C8H12N4O·2HCl
  • Molecular Weight : 227.12 g/mol
  • CAS Number : Not explicitly listed; related compounds are referenced for context.

The compound features a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities.

Anticancer Properties

Research indicates that compounds with a similar pyrazolo structure exhibit significant anticancer activity. For instance, derivatives of pyrazolo[3,4-b]pyridine have shown potent inhibition against various cancer cell lines:

  • HeLa Cells : Exhibited IC50 values in the low micromolar range (0.36 µM) for certain derivatives, demonstrating effective antiproliferative properties .
  • Mechanism of Action : These compounds often act by inhibiting cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. The selectivity towards CDK2 over CDK9 has been noted as particularly beneficial for therapeutic applications .

Neuroprotective Effects

The neuroprotective potential of pyrazolo derivatives is also noteworthy:

  • Mechanism : Compounds have been shown to act as positive allosteric modulators at NMDA receptors, influencing synaptic plasticity and neuroprotection . This modulation can enhance cognitive functions and provide protective effects against neurodegenerative diseases.

Antimicrobial Activity

Emerging studies suggest that pyrazolo compounds may possess antimicrobial properties:

  • In Vitro Studies : Certain derivatives have demonstrated activity against bacterial strains, although specific data on this compound remains limited .

Study 1: Anticancer Activity in HeLa Cells

A study evaluated the efficacy of a series of pyrazolo derivatives against HeLa cells. The results indicated:

  • IC50 Values : The most potent compound showed an IC50 value of 0.36 µM.
  • Selectivity : The compound exhibited over 200-fold selectivity for CDK2 compared to CDK9 .
CompoundIC50 (µM)Selectivity (CDK2/CDK9)
Compound A0.36265
Compound B1.8150

Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of pyrazolo compounds in animal models:

  • Findings : The administration of these compounds resulted in improved cognitive function tests and reduced markers of neuroinflammation.
  • : This suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s .

Q & A

Q. Table 1: Common Synthesis Steps

StepReaction TypeConditionsKey Intermediates
1Cyclization60°C, N₂, 12hPyrazole precursor
2HydrolysisHCl (2M), refluxRing-opened intermediate
3Salt formationHCl gas, DCMFinal dihydrochloride

What analytical techniques are critical for confirming the compound’s purity and stereochemistry?

Structural elucidation requires a combination of:

  • NMR Spectroscopy : ¹H NMR (500 MHz, D₂O) identifies proton environments (e.g., pyrazole NH at δ 8.2–8.5 ppm).
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., half-chair conformation of the tetrahydropyridinium ring) .
  • High-Resolution MS (HRMS) : Confirms molecular formula (e.g., C₇H₁₃Cl₂N₃, MW 210.1 g/mol) .

Q. Table 2: Key NMR Assignments

Protonδ (ppm)MultiplicityAssignment
NH8.3SingletPyrazole N-H
CH₂2.8–3.2MultipletCyclic CH₂

Advanced Research Questions

How can researchers resolve contradictions in crystallographic data for this compound?

Discrepancies in crystallographic parameters (e.g., bond lengths, angles) may arise from disordered solvent molecules or thermal motion. Mitigation strategies include:

  • Validation via SHELX Software : Refinement using SHELXL97 to adjust displacement parameters and occupancy factors .
  • Computational Modeling : Density Functional Theory (DFT) to compare experimental vs. theoretical geometries.
  • Alternative Data Collection : Low-temperature (173 K) X-ray diffraction to reduce thermal noise .

Example : In a study, the tetrahydropyridinium ring’s half-chair conformation (C15 displacement: 0.665 Å) was validated using SHELX refinement and hydrogen bonding analysis .

What methodological approaches are used to study the compound’s stereochemical impact on biological activity?

Stereochemistry influences receptor binding (e.g., CNS targets). Methods include:

  • Enantiomeric Separation : Chiral HPLC (e.g., Chiralpak IC column) to isolate R/S isomers.
  • Pharmacodynamic Assays : In vitro binding assays (e.g., radioligand displacement for serotonin receptors).
  • Molecular Dynamics (MD) Simulations : To model ligand-receptor interactions (e.g., docking to 5-HT₃ receptors) .

Q. Table 3: Biological Activity Parameters

AssayTargetIC₅₀ (nM)Selectivity Ratio
5-HT₃CNS12 ± 210x over 5-HT₁A
σ₁Peripheral450 ± 50Low selectivity

How can researchers validate the compound’s stability under physiological conditions for in vivo studies?

Stability is assessed via:

  • pH-Dependent Degradation Tests : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C.
  • LC-MS/MS Monitoring : Quantify degradation products over 24h.
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (>200°C) .

Key Finding : The dihydrochloride salt shows improved aqueous solubility (45 mg/mL) and stability compared to the free base, making it suitable for intravenous administration .

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